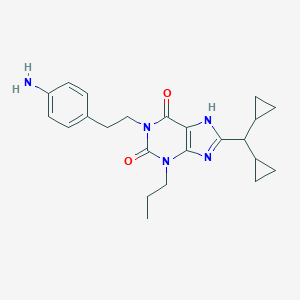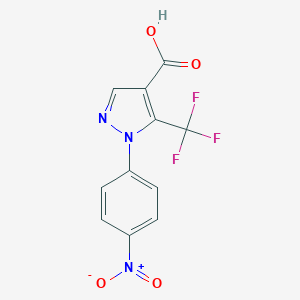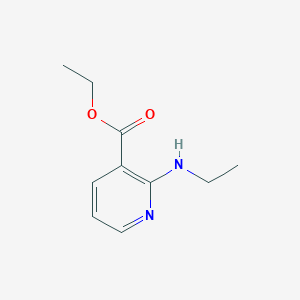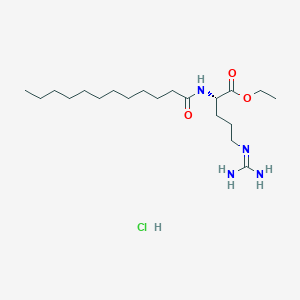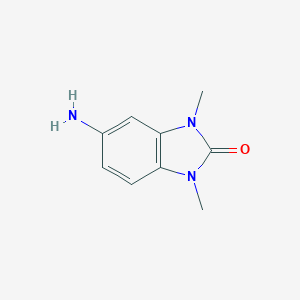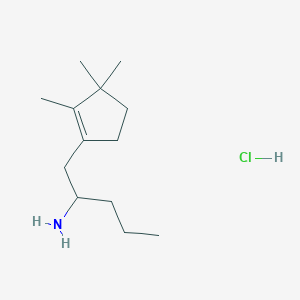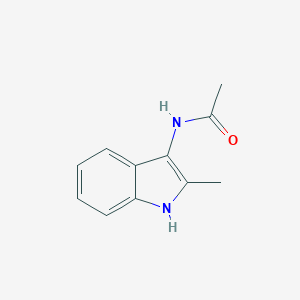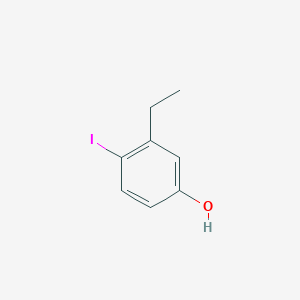
3-エチル-4-ヨードフェノール
概要
説明
3-Ethyl-4-iodophenol is an organic compound with the molecular formula C8H9IO It is a derivative of phenol, characterized by the presence of an ethyl group at the third position and an iodine atom at the fourth position on the benzene ring
科学的研究の応用
3-Ethyl-4-iodophenol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
3-Ethyl-4-iodophenol is a type of phenol, which are aromatic compounds that contain a hydroxyl (OH) functional group . The primary targets of phenols are usually proteins or enzymes in the body, where they can form hydrogen bonds with amino acid residues, altering the protein’s structure and function .
Mode of Action
The mode of action of 3-Ethyl-4-iodophenol involves nucleophilic aromatic substitution . In this process, a nucleophile, which is a species rich in electrons, attacks an aromatic ring, replacing one of the substituents in the ring . In the case of 3-Ethyl-4-iodophenol, the iodine atom attached to the aromatic ring can be replaced by a nucleophile . This reaction can lead to changes in the structure and function of the target molecule .
Biochemical Pathways
For instance, they can undergo oxidation reactions to form quinones, which are involved in electron transfer processes in the body
Pharmacokinetics
Phenols are generally well-absorbed in the body due to their ability to form hydrogen bonds . They can be distributed throughout the body and are often metabolized in the liver . The iodine atom in 3-Ethyl-4-iodophenol may influence its pharmacokinetic properties, potentially affecting its bioavailability .
Result of Action
The result of 3-Ethyl-4-iodophenol’s action would depend on the specific target and the nature of the nucleophilic aromatic substitution reaction . The replacement of the iodine atom could lead to the formation of a new compound with different properties . This could result in various molecular and cellular effects, depending on the nature of the new compound and its interactions with biological targets .
Action Environment
The action, efficacy, and stability of 3-Ethyl-4-iodophenol can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the phenol, which can influence its reactivity . Additionally, the presence of other molecules can affect the nucleophilic aromatic substitution reaction, potentially leading to different products . Temperature and solvent conditions can also influence the reaction .
準備方法
Synthetic Routes and Reaction Conditions: 3-Ethyl-4-iodophenol can be synthesized through several methods. One common synthetic route involves the iodination of 3-ethylphenol. The reaction typically employs sodium iodide and sodium hypochlorite in methanol as reagents. The reaction is carried out at ambient temperature for approximately 17 hours, yielding 3-ethyl-4-iodophenol with a high degree of purity .
Industrial Production Methods: While specific industrial production methods for 3-ethyl-4-iodophenol are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反応の分析
Types of Reactions: 3-Ethyl-4-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The phenolic hydroxyl group can participate in oxidation and reduction reactions, forming quinones or hydroquinones.
Coupling Reactions: The compound can undergo coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted phenols can be formed.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Hydroquinones or other reduced derivatives.
類似化合物との比較
4-Iodophenol: Lacks the ethyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
3-Ethylphenol: Lacks the iodine atom, which affects its ability to participate in halogen bonding and other iodine-specific interactions.
4-Ethylphenol: The ethyl group is at a different position, which can influence the compound’s steric and electronic properties.
Uniqueness: 3-Ethyl-4-iodophenol is unique due to the combination of the ethyl group and iodine atom on the phenol ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
3-ethyl-4-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNJZXNVVBMBJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438615 | |
| Record name | 3-Ethyl-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156878-64-7 | |
| Record name | 3-Ethyl-4-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


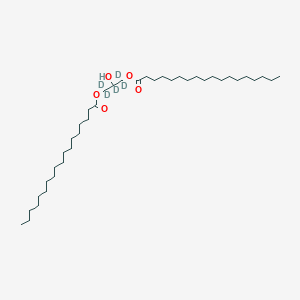

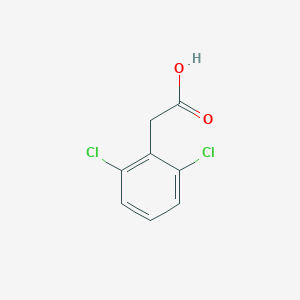
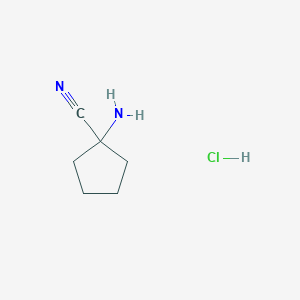
![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B125919.png)
